molecular formula C20H30N2O B11380164 (2-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(2-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11380164
M. Wt: 314.5 g/mol
InChI Key: YZBKGMQNIOICHR-UHFFFAOYSA-N
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Description

1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Nucleophilic Substitution: The acid chloride is then reacted with 2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Benzyl derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-2-(piperidin-1-yl)ethane: Similar structure but lacks the methyl group on the benzoyl ring.

    2-(Piperidin-1-yl)ethyl benzoate: Ester derivative with different reactivity.

    N-Benzylpiperidine: Lacks the benzoyl group but shares the piperidine core.

Uniqueness

1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the benzoyl and piperidine moieties, which confer distinct chemical and biological properties. The methyl group on the benzoyl ring may also influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

(2-methylphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H30N2O/c1-17-9-3-4-11-19(17)20(23)22-15-8-5-10-18(22)12-16-21-13-6-2-7-14-21/h3-4,9,11,18H,2,5-8,10,12-16H2,1H3

InChI Key

YZBKGMQNIOICHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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